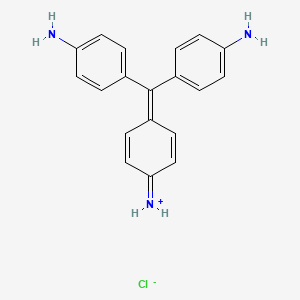

Tris(p-aminophenyl)carbonium

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

[4-[bis(4-aminophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3.ClH/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15;/h1-12,20H,21-22H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQPZRLQQYSMEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=[NH2+])C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

569-61-9, 4955-92-4 | |

| Record name | Pararosaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=569-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(4-aminophenyl)carbonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004955924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes for Tris(p-aminophenyl)carbonium Salts

The formation of the this compound cation is a critical step in the synthesis of its corresponding salts. This typically involves the generation of a stable carbocation from a suitable precursor.

The classical and most direct route to the this compound cation involves the acid-catalyzed dehydration of its corresponding carbinol precursor, tris(p-aminophenyl)methanol. This reaction proceeds through a well-established mechanistic pathway:

Protonation of the Hydroxyl Group: The synthesis is initiated by the addition of a strong acid. The acidic proton protonates the hydroxyl group of the tris(p-aminophenyl)methanol, forming a good leaving group, water.

Formation of the Carbonium Ion: The protonated hydroxyl group departs as a water molecule, leading to the formation of the resonance-stabilized this compound ion. The positive charge is delocalized across the three phenyl rings and the nitrogen atoms of the amino groups, which contributes to the stability of the cation and often imparts a deep color to the compound.

The choice of acid is crucial and influences the resulting salt. For instance, the use of perchloric acid will yield this compound perchlorate (B79767). researchgate.net

While the acid-catalyzed dehydration of the corresponding methanol (B129727) is a primary method, other strategies for generating the this compound ion have been explored. These alternative routes often aim to bypass the synthesis of the carbinol intermediate or to employ different starting materials.

One such alternative involves the oxidation of tris(p-aminophenyl)methane. In this approach, a suitable oxidizing agent is used to abstract a hydride ion (H⁻) from the central carbon atom, directly yielding the carbonium ion.

Another potential, though less common, route could involve the reaction of a p-substituted aniline (B41778) with a suitable one-carbon electrophile, such as chloroform (B151607) or carbon tetrachloride, under Friedel-Crafts-type conditions. However, controlling the reaction to achieve the desired trisubstituted product without polymerization or side reactions can be challenging.

Directed Synthesis of Substituted and Functionalized Analogues

The functionalization of the this compound framework is of great interest for tuning its electronic, optical, and biological properties. This involves the introduction of various substituents onto the phenyl rings.

The introduction of substituents onto the phenyl rings of the this compound structure requires careful synthetic planning to control the position (regiospecificity) and spatial arrangement (stereoselectivity) of the new functional groups.

Synthesis from Substituted Precursors: The most straightforward approach to obtaining peripherally modified analogues is to start with appropriately substituted anilines. For example, using a substituted 4-aminobenzonitrile (B131773) in a triflic acid-mediated trimerization can yield a functionalized tris(aminophenyl) derivative. This method allows for the introduction of a wide variety of functional groups, provided they are compatible with the reaction conditions.

Post-Synthetic Modification: Alternatively, functional groups can be introduced after the formation of the core tris(aminophenyl) structure. However, this can be more challenging due to the potential for multiple reactive sites and the need for selective reactions.

Regioselective Synthesis: Achieving regiospecificity, for instance, placing a substituent at a particular position on the phenyl ring, often relies on the directing effects of the amino group and any other existing substituents. For multi-step syntheses, protecting group strategies may be employed to ensure that reactions occur at the desired locations. rsc.org

Stereoselective Synthesis: When chiral centers are introduced, for example, through the addition of chiral substituents, stereoselective synthesis methods become important. This can involve the use of chiral catalysts or starting materials to favor the formation of one stereoisomer over another. rsc.orgnih.gov Transition-metal-catalyzed cross-coupling reactions are powerful tools for creating specific C-C and C-heteroatom bonds with high stereocontrol. dicp.ac.cnsnnu.edu.cn

Table 1: Examples of Synthetic Strategies for Functionalized Analogues

| Strategy | Description | Key Reagents/Conditions | Potential Functional Groups |

|---|---|---|---|

| Precursor-Directed Synthesis | Building the core structure from already functionalized anilines. | Substituted anilines, acid catalysts (e.g., triflic acid). | Halogens, alkyls, alkoxys, nitro groups. |

| Post-Synthetic Functionalization | Modifying the pre-formed this compound core. | Electrophilic or nucleophilic reagents, protecting groups. | Acyl groups, alkyl halides (for N-alkylation). |

| Catalytic Cross-Coupling | Forming C-C or C-X bonds on the phenyl rings using transition metal catalysts. dicp.ac.cnsnnu.edu.cn | Palladium, copper, or nickel catalysts; boronic acids, organostannanes. | Aryl, vinyl, alkynyl groups. |

| Stereodivergent Synthesis | Controlling the stereochemical outcome by varying reaction conditions. rsc.org | Chiral auxiliaries, temperature control. | Chiral side chains. |

The properties of this compound salts are not solely determined by the cation but are also significantly influenced by the nature of the anionic counterpart. google.com A wide variety of anions can be paired with the this compound cation, leading to salts with different solubilities, crystal structures, and chemical reactivities.

The synthesis of these salts typically involves a metathesis reaction, where a salt of the this compound cation with a simple anion (e.g., chloride or hydrochloride) is reacted with a salt of the desired anion (e.g., a sodium or potassium salt). google.com The choice of solvent is critical to facilitate the precipitation of the desired product or the removal of a byproduct. For example, reacting pararosaniline hydrochloride with disodium (B8443419) pamoate in methanol yields the bispararosaniline pamoate salt. google.com

The characterization of these salts involves a range of analytical techniques:

Spectroscopy: UV-Vis spectroscopy is used to characterize the electronic transitions of the carbonium ion, which are responsible for its color. NMR spectroscopy can be used to confirm the structure of both the cation and the anion. mdpi.com

X-ray Crystallography: Single-crystal X-ray diffraction provides detailed information about the three-dimensional structure of the salt in the solid state, including bond lengths, bond angles, and the spatial relationship between the cation and anion. researchgate.netmdpi.com

Table 2: Common Anions Paired with this compound and Their Methods of Incorporation

| Anion | Formula | Method of Incorporation | Resulting Salt Example |

|---|---|---|---|

| Chloride | Cl⁻ | Reaction with hydrochloric acid. | This compound chloride (Pararosaniline hydrochloride) google.com |

| Perchlorate | ClO₄⁻ | Reaction with perchloric acid. researchgate.net | This compound perchlorate researchgate.net |

| Pamoate | C₂₃H₁₄O₆²⁻ | Metathesis reaction with a pamoate salt. google.com | Bis[this compound] pamoate google.com |

| Salicylate (B1505791) | C₇H₅O₃⁻ | Metathesis reaction with a salicylate salt. google.com | This compound salicylate google.com |

| Methylenedisalicylate | C₁₅H₁₀O₆²⁻ | Metathesis reaction with a methylenedisalicylate salt. google.com | Bis[this compound] methylenedisalicylate google.com |

| Phenolphthalein (B1677637) anion | C₂₀H₁₂O₄²⁻ | Metathesis reaction with a phenolphthalein salt. google.comgoogleapis.com | Bis[this compound] phenolphthaleinate google.comgoogleapis.com |

| Tetrafluoroborate (B81430) | BF₄⁻ | Anion exchange using a tetrafluoroborate salt. researchgate.net | This compound tetrafluoroborate |

| Hexafluorophosphate (B91526) | PF₆⁻ | Anion exchange using a hexafluorophosphate salt. researchgate.net | this compound hexafluorophosphate |

Advanced Structural Elucidation and Conformational Analysis

Single-Crystal X-ray Diffraction Studies of Tris(p-aminophenyl)carbonium Salts and Derivatives

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique that yields precise information on molecular geometry, including bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice. americanpharmaceuticalreview.com The foundational study on the crystal structure of this compound perchlorate (B79767) was published by Koh and Eriks in 1971, providing the first definitive look at its solid-state geometry. iucr.org

The X-ray analysis of this compound perchlorate, [(H₂NC₆H₄)₃C]⁺[ClO₄]⁻, reveals a non-planar, propeller-like conformation. iucr.orgresearchgate.net The three aminophenyl rings are twisted out of the plane defined by the central carbon (C+) and its three bonded phenyl carbons. This twist is a result of steric hindrance between the ortho-hydrogen atoms on adjacent phenyl rings.

The central C-C bonds, connecting the carbonium ion center to the phenyl rings, are observed to be approximately 1.46 Å, which is shorter than a typical C-C single bond (~1.54 Å) but longer than a C=C double bond (~1.34 Å). This intermediate bond length indicates significant partial double bond character, a consequence of resonance delocalization of the positive charge from the central carbon onto the three aminophenyl groups. The C-N bonds within the aminophenyl groups also exhibit lengths that suggest delocalization of the nitrogen lone pair into the aromatic π-system.

| Bond | Typical Length (Å) in this compound Salts | Reference |

|---|---|---|

| C(central)-C(phenyl) | ~1.46 | iucr.orgresearchgate.net |

| C-C (in phenyl ring) | ~1.39 | iucr.org |

| C-N (aminophenyl) | ~1.37 | iucr.org |

The geometry around the central carbon atom is nearly perfectly trigonal planar, with C-C-C bond angles close to 120°, as expected for sp² hybridization. The phenyl rings themselves maintain their aromatic planarity. The key structural feature is the torsion (dihedral) angle of each phenyl ring relative to the central C₃ plane, which defines the "pitch" of the molecular propeller.

The arrangement of ions in the crystal lattice is governed by a network of intermolecular forces. In the crystal structure of this compound perchlorate, hydrogen bonding and electrostatic interactions are dominant. iucr.orgmdpi.com The primary amino groups (-NH₂) are crucial, acting as hydrogen bond donors.

The hydrogen atoms of the amino groups form N-H···O hydrogen bonds with the oxygen atoms of the perchlorate [ClO₄]⁻ anions. These interactions are fundamental to the crystal packing, linking the cations and anions into a stable three-dimensional supramolecular architecture. mdpi.com Analysis of related structures, such as those based on tris(4-aminophenyl)amine (B13937) (TAPA), reveals that N-H···O interactions are a common and stabilizing motif in the solid state of amino-substituted aromatic compounds. mdpi.com

Solution-State Conformational Dynamics and Stereochemical Characterization

In solution, the this compound cation is not a static entity. The phenyl rings can rotate about the C(central)-C(phenyl) bonds. This dynamic behavior is crucial for understanding its properties in solution, where many of its applications are realized.

Dynamic NMR (DNMR) spectroscopy is the principal experimental technique for quantifying the kinetics of conformational changes that occur on the NMR timescale, such as bond rotations. montana.edu For the this compound cation, the rotation of the three aminophenyl rings is a key dynamic process. At high temperatures, this rotation is fast, and the ortho- and meta-protons (and carbons) on the phenyl rings give rise to averaged, sharp signals in the NMR spectrum.

As the temperature is lowered, the rotation slows down. When the rate of rotation becomes comparable to the difference in resonance frequencies of the non-equivalent nuclei (e.g., the two ortho-protons), the corresponding NMR signals broaden. At the coalescence temperature (T_c), the separate signals merge into a single broad peak. By further lowering the temperature, the rotation becomes slow on the NMR timescale, and sharp, distinct signals for the now chemically non-equivalent nuclei appear.

Line-shape analysis of the variable-temperature NMR spectra allows for the determination of the rate constants (k) for the rotational process at different temperatures. From this data, the free energy of activation (ΔG‡), which represents the rotational barrier, can be calculated using the Eyring equation. While specific DNMR studies on this compound are not widely reported, studies on analogous N-substituted triarylmethane dyes and other sterically hindered amides demonstrate the utility of this method, with rotational barriers typically falling in the range of 12-80 kJ/mol. montana.edunih.gov

| Condition | Rotational Rate | Observed NMR Spectrum |

|---|---|---|

| High Temperature (T >> T_c) | Fast Exchange | Sharp, time-averaged signals |

| Coalescence Temperature (T = T_c) | Intermediate Exchange | Single, broad coalesced signal |

| Low Temperature (T << T_c) | Slow Exchange | Sharp, distinct signals for each conformer |

In addition to DNMR, other methods provide insight into the solution-phase behavior of this compound. UV-Visible absorption spectroscopy is particularly sensitive to the electronic structure, which is intimately linked to conformation. The position and shape of the main absorption band can be influenced by the degree of planarity of the system and specific solute-solvent interactions. researchgate.net In some triarylmethane dyes, the appearance of a shoulder on the main absorption band has been attributed to a lowering of the molecule's symmetry in solution due to specific interactions with solvent molecules, leading to electronically distinct, non-degenerate excited states. researchgate.net

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for probing molecular structure and dynamics where experimental methods are challenging. researchgate.net Quantum chemical calculations can be used to:

Predict stable conformers: By calculating the potential energy surface for phenyl ring rotation, the lowest energy (most stable) conformations can be identified.

Calculate rotational barriers: The energy of the transition state for rotation can be calculated, providing a theoretical value for the rotational barrier (ΔG‡) that can be compared with experimental DNMR data. acs.org

Simulate NMR spectra: Chemical shifts can be calculated for different conformers, aiding in the interpretation of experimental spectra. researchgate.net

These computational models help to build a comprehensive picture of the molecule's dynamic stereochemistry, correlating its propeller-like shape with its observed spectroscopic properties in solution.

Electronic Structure and Advanced Spectroscopic Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis.scielo.brplymouth.ac.ukrsc.orgresearchgate.netdntb.gov.uaresearchgate.net

UV-Vis spectroscopy is a primary tool for investigating the electronic transitions within Tris(p-aminophenyl)carbonium. The absorption of ultraviolet and visible light promotes electrons from lower energy molecular orbitals to higher energy ones, revealing key information about the molecule's chromophoric system.

Quantitative Analysis of Absorption Band Characteristics and Chromophoric Behavior

The UV-Vis spectrum of triarylmethane dyes like this compound is characterized by strong absorption bands in the visible region, which are responsible for their intense color. williams.eduresearchgate.net The central carbonium ion, acting as an electron acceptor, is connected to three electron-donating aminophenyl groups, forming an extensive π-system that constitutes the primary chromophore. scielo.brscielo.br This delocalized electronic structure leads to low-energy electronic transitions, resulting in absorption at longer wavelengths. scielo.br

The main absorption band in these dyes often exhibits a high molar absorptivity coefficient, indicative of a highly probable electronic transition. scielo.brscielo.br It is often accompanied by a shoulder at a shorter wavelength. plymouth.ac.ukresearchgate.net The presence and characteristics of this shoulder have been a subject of considerable study, with theories suggesting it arises from interactions with the environment that break the molecule's D3 symmetry. plymouth.ac.ukresearchgate.netcapes.gov.brscispace.com The group of atoms responsible for this absorption is known as a chromophore, and its structure directly influences the energy and intensity of the absorption. williams.edu

Table 1: Representative UV-Vis Absorption Data for a Triarylmethane Dye in Various Solvents

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Notes |

| Acetonitrile (B52724) | 534 | High | Exhibits a pronounced shoulder at higher energy. scielo.br |

| Dimethylsulfoxide | - | - | Solvent polarity affects band position. scielo.brscielo.br |

| Methanol (B129727) | 534 | High | Specific hydrogen bonding interactions can influence the spectrum. scielo.brscielo.br |

| Water | - | - | Aggregation in water can alter the absorption spectrum. capes.gov.br |

Solvatochromic Investigations and Environmental Effects on Electronic Spectra

This compound and related triarylmethane dyes exhibit significant solvatochromism, meaning their UV-Vis absorption spectra are highly dependent on the solvent. scielo.brscielo.br This sensitivity arises from the differential solvation of the ground and excited electronic states. ijcce.ac.ir Factors such as solvent polarity, hydrogen bonding capability, and dielectric constant can all influence the position and shape of the absorption bands. scielo.brscielo.brphyschemres.org

In polar solvents, specific solute-solvent interactions can lead to a breaking of the molecule's ideal D3 symmetry, which in turn affects the electronic transitions. researchgate.netcapes.gov.br For instance, hydrogen bonding between the amino groups of the dye and protic solvents like methanol can induce changes in the electronic distribution and, consequently, the absorption spectrum. scielo.brscielo.br In non-polar solvents, the formation of ion pairs with the counter-ion can also play a major role in shaping the electronic spectrum. capes.gov.brphyschemres.org The study of these solvent effects provides valuable insights into the intermolecular forces at play and the nature of the electronic states of the dye. scielo.brcapes.gov.br

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment.plymouth.ac.ukrsc.orgresearchgate.netphyschemres.orgnih.govjchemrev.comresearchgate.net

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules. libretexts.org By analyzing the frequencies of absorbed or scattered light, specific functional groups and their interactions within this compound can be identified. libretexts.orgmvpsvktcollege.ac.in

Precise Assignment of Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound display a number of characteristic bands corresponding to the vibrations of its constituent functional groups. The assignment of these bands is crucial for a complete structural characterization. researchgate.netnih.gov

Key vibrational modes include:

N-H Stretching: The primary amine (-NH2) groups give rise to characteristic stretching vibrations, typically appearing in the region of 3200-3600 cm⁻¹. Primary amines are expected to show two N-H stretching bands. mvpsvktcollege.ac.inlibretexts.org

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the phenyl rings are generally observed in the 3000-3100 cm⁻¹ range. mvpsvktcollege.ac.in

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings typically appear in the 1500-1600 cm⁻¹ region. mvpsvktcollege.ac.in

C-N Stretching: The stretching of the carbon-nitrogen bond is also a characteristic feature, though it may be coupled with other vibrations.

Aromatic C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds occur at lower frequencies, typically in the 675-900 cm⁻¹ range, and are sensitive to the substitution pattern of the ring. libretexts.org

Resonance Raman spectroscopy has been particularly useful in studying triarylmethane dyes, as it can selectively enhance the vibrations associated with the chromophore. scielo.brscielo.brcapes.gov.br

Table 2: General IR Absorption Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch | 3200-3600 | Medium to Weak |

| Aromatic C-H | C-H Stretch | 3000-3100 | Variable |

| Aromatic Ring | C=C Stretch | 1500-1600 | Variable |

| Aromatic C-H | C-H Bend (out-of-plane) | 675-900 | Strong |

Note: This table provides general ranges. The exact frequencies can be influenced by the molecular environment and intermolecular interactions.

Spectroscopic Insights into Hydrogen Bonding and Other Intermolecular Interactions

IR and Raman spectroscopy are highly sensitive to intermolecular interactions, particularly hydrogen bonding. nih.govjchemrev.commdpi.com The amino groups of this compound can act as hydrogen bond donors, interacting with solvent molecules or other dye molecules. nih.gov

The formation of hydrogen bonds typically leads to a broadening and a shift to lower frequency (red shift) of the N-H stretching vibration. nih.govrsc.org The magnitude of this shift can provide an indication of the strength of the hydrogen bond. jchemrev.comrsc.org By studying these spectral changes in different solvents or at varying concentrations, it is possible to gain a detailed understanding of the hydrogen bonding equilibria and the structure of the resulting supramolecular assemblies. nih.govrsc.org These interactions play a crucial role in the properties and behavior of the dye in condensed phases. nih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Dynamic Assignment.plymouth.ac.ukrsc.orgresearchgate.netphyschemres.orgbeilstein-journals.org

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed chemical structure and dynamics of molecules in solution. upi.edumdpi.com Both ¹H and ¹³C NMR provide atom-specific information about the chemical environment within this compound. beilstein-journals.orgupi.edu

In ¹H NMR spectroscopy, the chemical shifts of the protons on the aromatic rings provide information about the electron density distribution. studymind.co.uk The protons ortho and meta to the amino group will have distinct chemical shifts due to the electron-donating nature of the amine. The protons of the amino group itself will also produce a signal, the position of which can be sensitive to solvent and hydrogen bonding. beilstein-journals.org Spin-spin coupling between adjacent protons can provide information on the connectivity of the molecule. studymind.co.uk

¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each non-equivalent carbon atom gives a distinct signal. bhu.ac.in The chemical shift of the central carbonium ion is particularly noteworthy and is expected to be significantly downfield due to its positive charge and sp²-like character. uclan.ac.uk The carbons of the phenyl rings will also have characteristic chemical shifts that are influenced by the amino substituents. bhu.ac.in Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups. bhu.ac.in

Table 3: Expected ¹³C and ¹H NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) | Notes |

| ¹³C | Central Carbon (C⁺) | > 200 | Highly deshielded due to positive charge. uclan.ac.uk |

| ¹³C | Aromatic Carbons | 110-150 | Range typical for aromatic systems. bhu.ac.in |

| ¹³C | C-NH₂ Carbon | ~150 | Influenced by the electron-donating amino group. |

| ¹H | Aromatic Protons | 6.5-8.5 | Depends on position relative to the amino group. |

| ¹H | Amine Protons (NH₂) | Variable | Position is sensitive to solvent and concentration. beilstein-journals.org |

Note: These are general, expected ranges. Actual values can vary based on the solvent and other experimental conditions.

Advanced Proton (¹H) NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's high C₃ symmetry. This symmetry renders the three phenyl rings and their respective protons chemically equivalent. masterorganicchemistry.com

The aromatic region of the spectrum would be characterized by two distinct signals, both appearing as doublets, typical of a para-substituted benzene (B151609) ring.

H-ortho Protons: The protons ortho to the central carbonium carbon (Cα) are expected to be significantly deshielded due to the electron-withdrawing effect of the positive charge. Their chemical shift would likely appear downfield.

H-meta Protons: The protons meta to the central carbonium carbon (and ortho to the amino group) would be less deshielded. The electron-donating resonance effect of the amino group counteracts the inductive deshielding from the cationic center.

Amine Protons (NH₂): The protons of the three equivalent amino groups would give rise to a single, potentially broad signal. Its chemical shift can be variable and is sensitive to factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

The coupling between the ortho and meta protons would result in a characteristic doublet-of-doublets pattern, with a typical ortho-coupling constant (³JHH) of approximately 7-9 Hz.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of structurally similar aromatic and triarylmethyl compounds. libretexts.orgoup.com

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Aromatic H (ortho to Cα) | 7.5 - 8.0 | Doublet (d) | ~8-9 | Deshielded by the positive charge of the central carbon. |

| Aromatic H (meta to Cα) | 6.8 - 7.2 | Doublet (d) | ~8-9 | Shielded relative to H-ortho due to the influence of the -NH₂ group. |

| Amine (-NH₂) | 4.0 - 5.5 | Singlet (s), broad | - | Chemical shift is highly dependent on solvent and conditions. |

Carbon-13 (¹³C) NMR Spectral Elucidation

Similar to the ¹H NMR spectrum, the proton-decoupled ¹³C NMR spectrum of this compound is simplified by its C₃ symmetry. masterorganicchemistry.com It is expected to display five distinct signals: one for the central carbonium carbon and four for the chemically non-equivalent carbons of the phenyl rings.

Central Carbon (Cα): The most characteristic signal is that of the central cationic carbon. In stable triarylmethyl cations, this carbon is highly deshielded and its resonance appears significantly downfield, often in the range of 160-180 ppm. oup.com

C-ipso: The carbon atom of the phenyl ring directly bonded to the central carbonium carbon.

C-ortho & C-meta: The carbons ortho and meta to the central cationic center.

C-para: The carbon atom bonded to the nitrogen of the amino group. Its chemical shift is strongly influenced by the electron-donating amino substituent.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous triarylmethyl cations and substituted benzenes. oup.comrsc.org

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

| Central Carbon (Cα) | 165 - 175 | Highly deshielded due to its cationic nature. |

| C-para (C-NH₂) | 150 - 155 | Deshielded, influenced by the attached nitrogen. |

| C-ipso (C-Cα) | 140 - 145 | Quaternary carbon attached to the central cationic center. |

| C-ortho | 130 - 135 | Influenced by proximity to the cationic center. |

| C-meta | 115 - 120 | Influenced by the electron-donating amino group. |

Application of Multidimensional NMR Techniques for Connectivity and Conformational Dynamics

While 1D NMR spectra can suggest a structure, multidimensional NMR techniques provide definitive proof of atomic connectivity and can offer insights into the molecule's dynamic behavior. iaea.orgipb.pt

COSY (Correlation Spectroscopy): A 2D COSY experiment would be used to establish proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the signals of the ortho and meta aromatic protons would unequivocally confirm their adjacent positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates protons with their directly attached carbons (¹H-¹³C). It would be used to unambiguously assign the signals in the ¹³C NMR spectrum by linking the ortho-protons to the ortho-carbons and the meta-protons to the meta-carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range (typically 2-3 bond) ¹H-¹³C correlations. This is a powerful tool for connecting different fragments of a molecule. Key correlations for this compound would include:

A correlation from the ortho-protons to the central carbonium carbon (Cα), confirming the connection of the phenyl rings to the central atom.

Correlations from the meta-protons to the C-ipso and C-para carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can probe spatial proximities and is useful for studying conformational dynamics, such as the propeller-like twist of the phenyl rings, which is characteristic of triarylmethyl systems.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediate Detection and Characterization

Reduction of the this compound ion by one electron generates the corresponding neutral tris(p-aminophenyl)methyl radical. This paramagnetic species, possessing an unpaired electron, is amenable to study by Electron Paramagnetic Resonance (EPR) spectroscopy. uni-halle.de EPR is the definitive technique for detecting and characterizing such radical intermediates. nih.govnih.gov

Spectroscopic Identification and Characterization of Paramagnetic Species

The EPR spectrum of the tris(p-aminophenyl)methyl radical provides a unique fingerprint for its identification. The key parameters obtained are the g-factor and the hyperfine coupling constants (hfs).

g-factor: For triarylmethyl (TAM) radicals, the g-factor is typically very close to that of a free electron (ge ≈ 2.0023), with values around 2.003 commonly reported. chinesechemsoc.orgnih.gov This value helps to identify the species as a carbon-centered radical.

Hyperfine Coupling: The unpaired electron interacts with magnetic nuclei within the molecule (¹H, I=1/2; ¹⁴N, I=1), splitting the EPR signal into a complex multiplet. This hyperfine structure is exquisitely sensitive to the molecular structure. The primary couplings in the tris(p-aminophenyl)methyl radical would be to the aromatic protons and the nitrogens of the amino groups. The analysis of these couplings confirms the radical's identity and provides a map of the electron's location. acs.org

Table 3: Predicted EPR Hyperfine Coupling Constants (a) for Tris(p-aminophenyl)methyl Radical Values are estimated based on reported data for structurally related amino-substituted triarylmethyl radicals. acs.orgacs.org

| Nucleus | Predicted Hyperfine Coupling Constant (a) (Gauss) | Notes |

| Amino Nitrogen (aN) | 0.8 - 1.2 | Coupling to three equivalent ¹⁴N nuclei. |

| Ortho Protons (aH_ortho) | 2.5 - 3.0 | Coupling to six equivalent ortho protons. |

| Meta Protons (aH_meta) | 1.0 - 1.5 | Coupling to six equivalent meta protons. |

| Amino Protons (aH_NH2) | 0.3 - 0.6 | Coupling to six equivalent amine protons; may be broadened or unresolved. |

Derivation of Insights into Spin Density Distribution and Delocalization

The magnitude of the hyperfine coupling constant for a given nucleus is directly proportional to the spin density (the probability of finding the unpaired electron) at that nucleus. Therefore, the EPR spectrum provides a detailed experimental picture of how the unpaired electron is delocalized throughout the molecule's π-system. capes.gov.brtandfonline.com

In the tris(p-aminophenyl)methyl radical, the unpaired electron is not confined to the central carbon (Cα). Instead, it is extensively delocalized onto the three phenyl rings. researchgate.net

High Spin Density at Ortho/Para Positions: The significant hyperfine coupling constants observed for the ortho and para (via the nitrogen) positions indicate substantial spin density at these locations. This is consistent with the predictions of molecular orbital theory for a π-radical system. d-nb.info

Role of Amino Groups: The electron-donating amino groups in the para positions play a crucial role in stabilizing the radical by further delocalizing the spin density through resonance. This is evidenced by the significant hyperfine coupling to the ¹⁴N nuclei.

Quantitative Analysis: Theoretical methods, such as Density Functional Theory (DFT), can be used to calculate the spin density distribution, and the results are often in excellent agreement with the experimental values derived from EPR hyperfine couplings. d-nb.info This synergy between theory and experiment allows for a deep understanding of the electronic structure and stability of the radical species.

Reactivity Profiles and Elucidation of Reaction Mechanisms

Intrinsic Carbocation Stability and Structure-Reactivity Relationships

The stability of triarylmethane dye cations, including Tris(p-aminophenyl)carbonium, is a result of both electronic and steric factors. The presence of highly electron-donating amino groups at the para positions of the phenyl rings allows for significant charge delocalization, which stabilizes the carbocation. niscpr.res.in However, steric crowding around the central carbon can influence the planarity of the molecule, affecting the efficiency of this resonance stabilization. researchgate.net Studies comparing a range of triarylmethane dyes have shown that the stability of this compound is intermediate among similar structures. niscpr.res.in

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate chemical structure with reactivity or biological activity. wordpress.comscienceforecastoa.com For aromatic compounds, the Hammett equation is a widely used QSAR tool that quantifies the effect of meta- or para-substituents on the reaction rate or equilibrium constant. escholarship.org The equation is given by:

log(k/k₀) = ρσ

where k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted compound, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant which reflects the sensitivity of the reaction to substituent effects. scienceforecastoa.comescholarship.org

For reactions involving triarylmethane cations, Hammett plots can be used to elucidate reaction mechanisms. A negative ρ value indicates that the reaction is favored by electron-donating groups, suggesting the buildup of positive charge in the transition state. Conversely, a positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, indicating the development of negative charge. escholarship.orgslideshare.net For the reaction of ozone with substituted anilines, a related class of compounds, a negative ρ value was observed, confirming the electrophilic nature of the attacking species. researchgate.net While specific Hammett studies for this compound are not extensively detailed in the provided results, the principles of Hammett correlations are fundamental to understanding its structure-reactivity relationships. escholarship.orgslideshare.netresearchgate.net

Kinetic studies are crucial for understanding the reaction pathways of this compound. The formation of the carbocation and its subsequent reactions, particularly with nucleophiles, have been investigated. niscpr.res.inuni-muenchen.de The reaction of the cation with hydroxide (B78521) ions to form the colorless carbinol base is a key equilibrium. niscpr.res.incdnsciencepub.com This reaction is found to be general base catalyzed and proceeds through a rate-determining attack of a water molecule on the carbocation center, which can be assisted by either another water molecule or a hydroxide ion. niscpr.res.in

where R⁺ is the this compound cation and ROH is the corresponding carbinol base. niscpr.res.in The kinetics of this reaction can be followed spectrophotometrically by monitoring the disappearance of the dye's characteristic color. niscpr.res.innih.gov

Nucleophilic Addition Reactions and Adduct Formation

The positively charged central carbon atom of this compound is a prime target for nucleophilic attack. numberanalytics.comyoutube.com This leads to nucleophilic addition reactions where the nucleophile forms a new covalent bond with the carbon, changing its hybridization from sp² to sp³. youtube.com

This compound reacts with a variety of nucleophiles. The most studied reaction is with water and hydroxide ions, leading to the formation of the tris(p-aminophenyl)methanol, also known as the carbinol base. niscpr.res.incdnsciencepub.com The reaction with cyanide ions (CN⁻) results in the formation of a cyanohydrin-like adduct. libretexts.org Another significant reaction is with bisulfite ions (HSO₃⁻), which is the basis for the Schiff test for aldehydes. In this reaction, the colorless leucosulfonate adduct is formed. cdnsciencepub.com The stability of this adduct is dependent on the concentration of sulfurous acid. cdnsciencepub.com The reaction with hydroxide ions has been shown to be strongly inhibited by anionic micelles (like SDS) and catalyzed by cationic micelles (like CTAB), highlighting the role of electrostatic and hydrophobic interactions in controlling the reaction rate. researchgate.net

The covalent adducts formed from nucleophilic addition are typically colorless because the extensive π-conjugation of the dye is disrupted. ucl.ac.uk The carbinol base, tris(p-aminophenyl)methanol, has been characterized and its formation is a reversible equilibrium. cdnsciencepub.com The adduct with sulfur dioxide (the leucosulfonate) is also well-documented, although it can be unstable and revert to the colored cation upon loss of SO₂. cdnsciencepub.com The characterization of these adducts is often performed using spectroscopic methods like NMR and IR, which can confirm the change in the carbon's hybridization and the presence of the new functional group. cdnsciencepub.combiorxiv.org The formation of these adducts demonstrates the classic electrophilic nature of the central carbon in the triphenylmethane (B1682552) scaffold.

Acid-Base Equilibria and Protonation/Deprotonation Processes Involving the Carbonium Center

The this compound system exhibits complex acid-base equilibria. researchgate.netresearchgate.net The primary amino groups on the phenyl rings can be protonated in acidic solutions. nih.gov The protonation state of these amino groups significantly influences the electronic properties and stability of the carbocation. Protonation of the amino groups reduces their electron-donating ability, which can destabilize the positive charge on the central carbon. The pKa values associated with these protonation steps are important for understanding the species present at a given pH. libretexts.org The equilibrium between the colored cation and the colorless carbinol base is also pH-dependent, with the cation being favored in more acidic conditions and the carbinol base in more basic conditions. chemsrc.com

Photochemical Transformations and Photo-induced Reactivity Mechanisms

This compound, a compound also known as pararosaniline, exhibits significant reactivity when exposed to light, undergoing various photochemical transformations. The core of its photochemical behavior lies in its susceptibility to photochemical oxidation and reduction processes. oxfordlabchem.comnih.gov The compound is readily reduced to its leuco-base form by a variety of reducing agents and is sensitive to photochemical oxidation. oxfordlabchem.comnih.gov Studies have investigated its photoassisted degradation in aqueous solutions under visible light illumination. researchgate.net While illumination in the presence of oxygen or argon alone may not lead to degradation, the process is initiated in the presence of hydrogen peroxide or semiconductor photocatalysts like titanium dioxide (TiO2). researchgate.net

The photochemical reactions of this compound are fundamentally governed by photo-induced electron transfer (PET) mechanisms. In a typical PET process, a molecule absorbs a photon, promoting it to an electronically excited state. princeton.edu This excited state is both a better electron acceptor and a better electron donor than the ground state molecule. For this compound, the central carbonium ion makes the molecule an effective electron acceptor in its excited state.

When irradiated with visible light in the presence of an electron donor, the excited this compound cation can accept an electron, leading to its reduction. This process forms a transient radical species which is subsequently converted to the stable, colorless leuco-form of the dye. This reduction is the basis for its decolorization in many photochemical degradation processes. nih.gov

In photocatalytic systems, such as those employing semiconductor particles like TiO₂ or ZnO, the mechanism is slightly different. tandfonline.com Upon absorption of light with sufficient energy (equal to or greater than the semiconductor's band gap), an electron-hole pair is generated in the semiconductor particle. The photogenerated electron can then be transferred to the this compound cation adsorbed on the particle surface, causing its reduction and subsequent degradation. researchgate.nettandfonline.com The hole can react with water or hydroxide ions to produce highly reactive hydroxyl radicals, which are powerful oxidizing agents that can further break down the dye molecule. researchgate.net The kinetics of this degradation have been observed to follow a first-order type equation. researchgate.net

Mechanisms of photo-induced electron transfer can be broadly classified based on the relationship between the rate of electron transfer and the distance between the electron donor and acceptor. rsc.org In the context of this compound interacting with a surface or another molecule, the efficiency of the PET process is critically dependent on the formation of a reactive complex that facilitates the electron transfer upon photoexcitation. nih.gov

The photophysical and photochemical behavior of this compound is highly dependent on its surrounding environment, including the solvent, pH, and the presence of other chemical species or solid supports.

In aqueous solutions, the photodegradation of the dye is significantly influenced by the presence of electron acceptors or photocatalysts. researchgate.net For instance, the photocatalytic decolorization has been studied using various semiconductors, including TiO₂, ZnO, CdS, and ZnS, with ZnO showing superior photocatalytic activity. tandfonline.com The efficiency of this process is also dependent on operational parameters such as catalyst dose and pH, with maximum decolorization observed under alkaline conditions. tandfonline.com The excited-state dynamics of related aminophenyl compounds show that processes like internal conversion can compete with other photochemical pathways, and the surrounding medium (e.g., protic vs. aprotic solvents) can play a crucial role in mediating these pathways. mdpi.com

The table below summarizes findings from comparative studies on the photocatalytic degradation of this compound (Pararosaniline) in different media.

| Photocatalyst | Conditions | Key Findings | Reference |

|---|---|---|---|

| Titanium Dioxide (TiO₂) | Aqueous solution, visible light, with H₂O₂ or O₂ as electron acceptors. | Effectively decomposes the dye; degradation follows first-order kinetics. | researchgate.net |

| Zinc Oxide (ZnO) | Aqueous solution, comparison with TiO₂, CdS, ZnS. | Exhibits better photocatalytic activity than other tested semiconductors. | tandfonline.com |

| Zinc Oxide (ZnO) | Optimization of parameters. | Maximum decolorization observed in alkaline conditions; optimum catalyst dose found to be 1 g L⁻¹. | tandfonline.com |

| None (Visible Light only) | Aqueous solution with O₂ or Ar. | No significant degradation of the dye molecule occurs without a catalyst or initiator like H₂O₂. | researchgate.net |

The photophysical properties of structurally analogous triarylmethane dyes have been studied, revealing strong fluorescence and absorption characteristics that are influenced by the molecular structure and the medium. researchgate.net For this compound, the transition to its excited state is responsible for its characteristic color. The subsequent decay from this excited state can occur via several pathways: fluorescence, non-radiative decay (internal conversion), or photochemical reaction (electron transfer). The efficiency of each pathway is dictated by the environment. For example, in a rigid medium or solid state, molecular motion is restricted, which can affect the rates of non-radiative decay and isomerization, potentially increasing fluorescence quantum yield compared to in a fluid solution. beilstein-journals.org The presence of quenching species, such as electron donors or heavy atoms, will favor the photochemical reaction or intersystem crossing, leading to a decrease in fluorescence and an increase in reactivity.

Redox Chemistry and Advanced Electrochemical Behavior

Electrochemical Characterization Techniques

The redox behavior of tris(p-aminophenyl)carbonium and its derivatives is primarily investigated using techniques such as cyclic voltammetry (CV) and chronoamperometry. electrochemsci.orgnih.gov These methods allow for the determination of key electrochemical parameters and provide insights into the stability and reactivity of the various redox species generated.

Cyclic Voltammetry (CV): CV is a versatile and widely used technique to study the electrochemical properties of chemical species. electrochemsci.org It involves scanning the potential of a working electrode linearly with time and measuring the resulting current. For compounds like tris(5-amino-1,10-phenanthroline)iron(II), CV is used to initiate and monitor electropolymerization, a process that begins with the irreversible oxidation of the amine groups to form radical cations that subsequently combine at the electrode surface. electrochemsci.org In studies of aminophenyl-substituted porphyrins, CV is employed to monitor the polymerization process, which is analogous to the formation of polyaniline. pdx.edu The resulting voltammograms provide information on oxidation and reduction potentials, the reversibility of redox processes, and the growth of polymer films on the electrode surface. electrochemsci.orgpdx.edu

Chronoamperometry: This technique involves stepping the potential of the working electrode to a specific value and monitoring the current as a function of time. It is particularly useful for studying the kinetics of electrochemical reactions and for controlled deposition of polymer films. nih.gov For instance, the electropolymerization of p-aminophenol on a gold wafer has been carried out using chronoamperometry to grow a polymer film under a constant potential. nih.gov

The electrochemical oxidation of amino-substituted triphenylamine (B166846) (TPA) derivatives, which are structurally related to this compound, has been systematically studied. The substitution of amino groups on the TPA molecule significantly influences its electronic structure and, consequently, its oxidation potentials. ntu.edu.tw

The oxidation of these compounds typically proceeds in a stepwise manner, with the formation of a cation radical in the first step and a dication in the second. ntu.edu.tw The half-wave potentials (E1/2), which are a measure of the formal redox potential, are sensitive to the number and position of the amino substituents. For example, p,p',p''-triamino-triphenylamine shows its first redox couple at a less positive potential (E1/2 = 0.23 V vs. Ag/Ag+) compared to diamino- and monoamino-substituted TPAs, indicating it is more easily oxidized. ntu.edu.tw

The following table summarizes the half-wave potentials for a series of amino-substituted triphenylamine derivatives in dichloromethane (B109758) (CH2Cl2).

| Compound | First Half-Wave Potential (E1/2, V) | Second Half-Wave Potential (E1/2, V) |

| p-amino-triphenylamine | 0.59 | 1.09 |

| p,p'-diamino-triphenylamine | 0.41 | 0.91 |

| p,p',p''-triamino-triphenylamine | 0.23 | 0.77 |

| Data sourced from a study on amino-substituted triphenylamine derivatives. ntu.edu.tw |

These potentials are also influenced by the solvent used, with different values observed in acetonitrile (B52724) (CH3CN). ntu.edu.tw The relationship between the substituent's electron-donating/withdrawing properties and the oxidation potentials often follows the Hammett relationship. ntu.edu.tw

The stability of the radical cations and dications formed during the redox processes is a critical factor in the potential applications of these materials. Spectroelectrochemical techniques are often employed to monitor the stability of these oxidized species. ntu.edu.tw

For amino-substituted TPA derivatives, the stability of the oxidized forms can vary. While the cation radicals are generally stable, the dications can be unstable and may undergo further chemical reactions, such as decomposition or polymerization. ntu.edu.tw For instance, the dication of p-amino-triphenylamine shows some instability. ntu.edu.tw However, derivatives with electron-donating groups tend to form more stable oxidized species. researchgate.net In the case of electropolymerized films of tetrakis(4-N,N-diphenylaminophenyl)porphyrins, the resulting polymers are conductive, stable, and show reproducible electrochemical behavior. researchgate.net

Mechanisms of Electron Transfer and Multi-electron Redox Processes

The electrochemical oxidation of molecules like this compound involves the transfer of multiple electrons. researchgate.net The process begins with a single electron transfer to form a radical intermediate. researchgate.net Subsequent steps can involve further electron transfers and chemical reactions. researchgate.net

The oxidation of the central triphenylamine core in related compounds proceeds through two successive one-electron steps, leading to the formation of a stable radical cation and a dication. ntu.edu.tw The initial oxidation typically occurs at the nitrogen atom of the amino group, which is the most electron-rich site. The resulting radical cation is often stabilized by delocalization of the charge over the entire molecule. researchgate.net The second oxidation step leads to the formation of a dication, which may be less stable than the radical cation. ntu.edu.tw The formation of these species can be influenced by the surrounding environment, including the solvent and the presence of other molecules. beilstein-journals.org

The radical cations generated during the oxidation of aminophenyl compounds can be highly reactive and can initiate polymerization reactions. electrochemsci.org This process, known as electropolymerization, leads to the formation of a polymer film on the electrode surface. pdx.edu The mechanism is considered analogous to the polymerization of aniline (B41778), where the radical cations attack other monomer units. pdx.edu

In the case of aminophenyl-substituted porphyrins, the polymerization involves the attack of electrophilic nitrogens at the ortho positions of another aminophenyl group, leading to the formation of linkages such as diphenylamine. pdx.edu However, "overoxidation" of these polymer films can lead to the formation of passivating structures, like phenazine-like linkages, which result in a loss of electronic conductivity and halt polymer growth. pdx.edu This indicates that the applied potential and reaction conditions must be carefully controlled to achieve a stable and conductive polymer film. Degradation pathways can compete with polymerization, particularly for less stable oxidized species. ntu.edu.tw

Spectroelectrochemical Studies for In-Situ Monitoring

Spectroelectrochemistry combines electrochemical techniques with spectroscopy (e.g., UV-Vis-NIR, EPR) to provide real-time information about the species being generated at the electrode surface. electrochemsci.orgrsc.org This in-situ approach is invaluable for identifying transient intermediates and for studying the electronic structure of redox-active molecules and their oxidized or reduced forms. rsc.org

By applying a potential to the working electrode and simultaneously recording the absorption spectrum, it is possible to observe the appearance and disappearance of absorption bands corresponding to the different redox states of the molecule. rsc.org For example, spectroelectrochemical studies of tris[4-(triazol-1-yl)phenyl]amine (TTPA) have been used to measure the EPR and UV/Vis/NIR spectra of the ligand and to understand the charge delocalization within the triphenylamine backbone. rsc.org The absorption bands of the radical cations can be assigned with the support of theoretical calculations. rsc.org

In the context of electropolymerization, spectroelectrochemistry can be used to monitor the growth of the polymer film and to characterize its optical properties. For instance, films of poly-tris(5-amino-1,10-phenanthroline)iron(II) on transparent indium tin oxide (ITO) electrodes exhibit reversible electrochromism, changing color from red to yellow as the potential is varied. electrochemsci.org This color change is a direct result of the changing redox state of the iron complex within the polymer film. Similarly, reduced states of tris(bipyridyl)silicon(IV) have been observed to be green, while the fully oxidized state is colorless. rsc.org These studies are crucial for developing electrochromic devices and other optoelectronic applications. researchgate.netelectrochemsci.org

In-situ Monitoring of Electronic Structure Changes During Redox Events

Correlation of Spectroscopic Shifts with Specific Oxidation States

Consequently, without in-situ monitoring data, a correlation of spectroscopic shifts with specific oxidation states of this compound cannot be constructed. The characteristic spectral changes (e.g., shifts in λmax) that would accompany the transition from the stable carbocation to its reduced or further oxidized forms have not been reported. Establishing this correlation is fundamental to understanding the relationship between the electronic structure and the electrochemical state of the molecule.

Further investigation, potentially involving cyclic voltammetry coupled with spectroscopic techniques, would be required to generate the foundational data needed to populate these critical areas of its chemical profile.

Computational and Theoretical Investigations of Molecular and Electronic Structure

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical methods are fundamental in understanding the distribution of electrons and the energy levels within a molecule. These calculations are crucial for explaining the origin of the compound's intense color and its chemical behavior.

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules due to its balance of accuracy and computational cost researchgate.netchemrxiv.orgresearchgate.net. DFT studies on Tris(p-aminophenyl)carbonium focus on characterizing its ground and electronically excited states, which are responsible for its optical properties.

In its colored, cationic form (the carbonium ion), the molecule possesses a planar structure with D3h symmetry, where the positive charge is delocalized across the central carbon atom and the three phenyl rings. This delocalization is key to its stability and color. DFT calculations are used to optimize the molecular geometry and to compute the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) researchgate.netnih.govresearchgate.netchemrxiv.org. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is particularly important as it relates to the energy required for electronic excitation. For the colored form of pararosaniline, this gap is relatively small, allowing the molecule to absorb light in the visible region of the electromagnetic spectrum. researchgate.net

Conversely, in its colorless, neutral "leuco" form, which exists in basic solutions, one of the amino groups is deprotonated, disrupting the conjugated pi-system. This leads to a larger HOMO-LUMO gap, and the molecule no longer absorbs visible light. researchgate.net DFT calculations can precisely model this structural and electronic transformation.

Table 1: Frontier Molecular Orbital Data for this compound (Colored Form) Data derived from computational studies.

| Molecular Orbital | Description | Calculated Energy Gap (eV) |

| LUMO | The lowest energy unoccupied orbital, primarily located on the central carbon and the aromatic system. | \multirow{2}{*}{2.54 researchgate.net} |

| HOMO | The highest energy occupied orbital, with significant contributions from the nitrogen atoms of the amino groups and the phenyl rings. |

This interactive table summarizes the key findings from DFT calculations on the frontier orbitals of the colored form of pararosaniline. researchgate.net

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data wayne.edu. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide detailed information about molecular orbitals and the distribution of electron density.

For this compound, ab initio calculations can be used to:

Determine Charge Distribution: Methods such as Natural Bond Orbital (NBO) analysis can be performed on the ab initio wave function to calculate the partial atomic charges on each atom. This reveals how the positive charge of the carbonium ion is distributed throughout the molecule. It is expected that the central carbon atom bears a significant partial positive charge, with further delocalization onto the nitrogen atoms and the aromatic rings, which is consistent with the molecule's resonance structures.

While specific ab initio studies focused solely on this compound are not extensively detailed in the searched literature, the principles from studies on analogous systems like para-nitroaniline demonstrate the power of these methods in characterizing charge transfer within molecules .

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While quantum calculations are excellent for static electronic properties, MD simulations provide insights into the dynamic behavior of molecules, such as their flexibility and interactions with their environment.

For this compound, MD simulations could be employed to explore:

Conformational Landscapes: The three aminophenyl groups are not rigidly fixed but can rotate around the bond connecting them to the central carbon atom. This rotation gives rise to different spatial arrangements, or conformations. MD simulations can map out the potential energy surface associated with these rotations, identifying the most stable (lowest energy) conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Solvation Effects: The interaction of a solute with solvent molecules is critical to its behavior in solution. MD simulations, particularly those using explicit solvent models where individual solvent molecules (e.g., water) are included, can reveal the detailed structure of the solvation shell around the this compound ion. nih.govnih.gov These simulations would show how water molecules orient themselves around the charged parts of the ion and the amino groups, forming hydrogen bonds and stabilizing the solute. Understanding this solvation structure is essential for accurately predicting properties like solubility and reactivity in different solvents.

Although specific MD simulation studies on this compound were not identified in the provided search results, this technique remains a vital, albeit currently underexplored, avenue for investigating the dynamic nature of this important dye.

Predictive Modeling of Spectroscopic Parameters and Validation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental measurements to validate the theoretical models. mdpi.com For this compound, the most relevant spectroscopic feature is its strong absorption of visible light.

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra of molecules. researchgate.netnih.govuci.edursc.org The process involves:

Calculating the ground-state electronic structure using DFT.

Using TD-DFT to compute the energies of electronic transitions from the ground state to various excited states.

Determining the intensity of each transition (oscillator strength).

The result is a theoretical spectrum of absorption intensity versus wavelength. For this compound, TD-DFT calculations would predict a strong absorption band in the visible region, corresponding to the HOMO-LUMO transition. The calculated wavelength of maximum absorbance (λ_max) can be directly compared to experimental values. Experimentally, the λ_max for pararosaniline hydrochloride is observed at approximately 546 nm in aqueous solution and 539 nm under other conditions. researchgate.netnih.gov A well-parameterized TD-DFT calculation should reproduce this value with reasonable accuracy, thereby validating the computational model's description of the molecule's electronic structure. Discrepancies between the calculated and experimental spectra can point to the importance of specific environmental effects, such as solvent interactions, that may need to be included in the computational model for a more accurate prediction.

Computational Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry is an invaluable tool for investigating the step-by-step pathways of chemical reactions. researchgate.netmdpi.com By calculating the energies of reactants, products, and the high-energy transition states that connect them, researchers can map out the entire energy profile of a reaction. e3s-conferences.orgmdpi.comyoutube.com

The most characteristic reaction of this compound is its pH-dependent color change. This transformation involves the addition of a hydroxide (B78521) ion to the central carbon atom, which disrupts the π-conjugation and converts the colored carbonium ion into a colorless carbinol base (the leuco form).

Computational methods can be used to elucidate the mechanism of this reaction in detail:

Reactant and Product Structures: The geometries of the starting material (the planar carbonium ion) and the final product (the tetrahedral carbinol) are optimized to find their lowest energy structures.

Transition State Search: A transition state is the highest energy point along the reaction coordinate. Specialized algorithms are used to locate this unstable structure, which represents the bottleneck of the reaction. For the decolorization of pararosaniline, the transition state would involve the hydroxide ion approaching the central carbon atom and the formation of a new C-O bond.

Energy Profile: By calculating the energies of the reactants, transition state, and products, a reaction energy profile can be constructed. The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction.

Such a computational study would provide a quantitative understanding of why the color change occurs and how fast it proceeds under different conditions, offering insights that are difficult to obtain through experimental means alone.

Identification and Characterization of Transient Intermediates

The photoexcitation of this compound leads to the formation of short-lived transient intermediates that are crucial in defining its photophysical and photochemical properties. The identification and characterization of these species are primarily achieved through a synergistic approach combining ultrafast spectroscopic techniques with quantum chemical calculations. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are indispensable for interpreting experimental transient absorption spectra and providing detailed insights into the molecular and electronic structures of these ephemeral species.

Upon photoexcitation, the this compound cation can undergo several decay processes, leading to the formation of transient intermediates such as excited singlet states, triplet states, and radical species. The nature and dynamics of these intermediates are dictated by the molecular environment and the excitation wavelength.

Computational Modeling of Transient Species

Theoretical investigations employing DFT and TD-DFT are instrumental in elucidating the properties of transient intermediates. These calculations provide optimized geometries, electronic state energies, and transition properties, which are essential for assigning features in experimental spectra.

For instance, the characterization of a transient species often begins with geometry optimization in its specific electronic state (e.g., the first excited singlet state, S₁, or the lowest triplet state, T₁). Subsequent frequency calculations can confirm that the optimized structure corresponds to a minimum on the potential energy surface.

The electronic character of these intermediates can be analyzed through their molecular orbitals. For example, the transition from the ground state (S₀) to the S₁ state in this compound typically involves a π-π* transition with significant charge-transfer character from the aminophenyl groups to the central carbon atom. This intramolecular charge transfer (ICT) is a key feature of many triarylmethane dyes.

Spectroscopic Signature of Intermediates

Femtosecond transient absorption spectroscopy is a powerful experimental technique used to probe the electronic transitions of these short-lived species. By comparing the experimentally observed transient absorption bands with the theoretically calculated electronic transitions of potential intermediates, a definitive identification can be made.

A typical computational workflow involves calculating the vertical excitation energies from the optimized geometry of a transient intermediate (e.g., S₁ or T₁) to higher excited states (Sₙ or Tₙ). These calculated transitions can then be correlated with the observed transient absorption bands.

The table below presents a representative set of data that would be generated from a TD-DFT study on the potential transient intermediates of this compound. This data is illustrative of the key parameters used to characterize these species.

| Transient Intermediate | Electronic State | Optimized Geometry (Key Parameters) | Calculated Vertical Excitation (nm) | Oscillator Strength (f) | Dominant MO Contribution |

| Excited Singlet | S₁ | Planarization of phenyl rings, slight elongation of C-C central bonds | 485 | 0.25 | HOMO -> LUMO+1 |

| 620 | 0.11 | HOMO-1 -> LUMO | |||

| Triplet State | T₁ | Propeller-like conformation, significant pyramidalization at central carbon | 450 | 0.08 | SOMO -> SUMO+1 |

| 590 | 0.15 | SOMO-1 -> SUMO | |||

| Radical Cation | D₀ | One aminophenyl group significantly twisted relative to the others | 510 | 0.30 | SOMO -> LUMO |

| 710 | 0.05 | HOMO -> SOMO |

Note: The data presented in this table is illustrative and intended to represent typical results from a computational study. Specific values would be dependent on the level of theory and solvent model used.

The combination of computational modeling and ultrafast spectroscopy provides a detailed picture of the deactivation pathways of photoexcited this compound. The characterization of transient intermediates is fundamental to understanding the mechanisms of photostability, fluorescence, and photochemical reactivity in this important class of compounds.

Research Applications in Fundamental Chemical and Materials Science

Application as a Chemical Probe or Catalytic Reagent in Controlled Synthetic Methodologies

Tris(p-aminophenyl)carbonium and its derivatives have demonstrated significant utility as chemical probes and catalytic reagents within a range of synthetic strategies. The presence of amino groups on the phenyl rings provides a straightforward route for functionalization, enabling the creation of customized molecules with designated properties. mdpi.com A notable example is the diazotization of pararosaniline to produce hexazonium pararosaniline, a respected reagent in the field of histochemistry for the detection of enzymatic activity via azo coupling reactions. researchgate.net This trifunctional diazonium salt is capable of forming intensely colored, insoluble azo dyes specifically at the location of enzyme action, thereby serving as a distinct visual indicator. researchgate.net

The foundational compound, tris(4-aminophenyl)methane, functions as a multifaceted building block in organic synthesis. alfachemch.comtaskcm.com It has been utilized as a fluorescent probe for identifying amino acids and as a reactant in the creation of polymers and peptides. alfachemch.com Moreover, its derivatives have exhibited potential as catalysts in a variety of organic transformations, such as the synthesis of olefins. alfachemch.com A sustainable and effective catalytic reduction method has been established for the large-scale production of tris(p-aminophenyl)amine (TAPA) from tris(p-nitrophenyl)amine, employing silver nanoparticles as the catalyst. ias.ac.in This development underscores the capacity for creating environmentally considerate synthetic pathways that leverage this class of compounds.

Incorporation into Functional Materials for Advanced Research Domains

The distinctive electronic and structural characteristics of this compound and its related compounds make them desirable constituents for fabricating sophisticated functional materials.

Role in Photochromic, Electrochromic, and Mechanochromic Systems

The extensive π-conjugation found in triarylamine-based structures, analogous to this compound, positions them as promising materials for electrochromic applications. These materials possess the ability to alter their color in response to an electrical voltage. researchgate.netresearchgate.netsemanticscholar.org Polyamides and other polymers that include these units have been synthesized and have demonstrated the ability to undergo reversible color changes with good stability, rendering them appropriate for uses such as smart windows and electronic displays. researchgate.netsemanticscholar.org As an illustration, a covalent organic framework (COF) constructed from tris(4-aminophenyl)amine-terephthalaldehyde (TAPA-PDA) has shown four-state electrochromism, with its color shifting between orange, pear, green, and cyan. nih.gov

Photochromic systems, which undergo color changes when exposed to light, have also been a subject of investigation. While direct research into the photochromic behavior of this compound is not extensively covered in the available results, related triarylamine derivatives are recognized for their involvement in photo-responsive systems. researchgate.net The creation of photoremovable protecting groups represents an area where such chromophores find application. researchgate.net

Component in Redox-Active Frameworks, Polymers, and Self-Assembled Structures

Tris(4-aminophenyl)amine (B13937) (TAPA) serves as a fundamental building block in the creation of redox-active covalent organic frameworks (COFs) and polymers. These porous materials are characterized by high surface areas and adjustable properties, which makes them well-suited for applications in gas storage, separation, and catalysis. COFs based on TAPA are commonly synthesized through Schiff-base reactions with monomers that contain aldehyde groups. nih.gov

The redox-active properties of these materials are also being utilized for energy storage purposes. rsc.orgrsc.orgnih.gov For example, core-shell heterostructures composed of carbon nanotubes encased in azo-coupled hyperbranched polymers derived from tris(4-aminophenyl)amine have been engineered as cathodes for lithium storage batteries, showing high reversible capacity and commendable cycling stability. rsc.org Porous bipolar polymers that feature amine active centers have also been examined as potential cathode materials for sodium- and potassium-ion batteries. rsc.org

The spontaneous organization of molecules into precisely defined structures, known as self-assembly, is a potent technique in the field of materials science. sioc-journal.cnnih.gov The propeller-like geometry and C3-symmetric nature of molecules such as TAPA can facilitate the formation of highly branched architectures within polymers. researchgate.net

Studies on Charge Transfer Processes within Supramolecular Assemblies

The creation of supramolecular assemblies through non-covalent forces, particularly charge-transfer (CT) interactions, is a central focus of research. nih.govrsc.org These interactions arise between electron-donating and electron-accepting molecules and can be harnessed to build a variety of nanostructures, such as gels, vesicles, and nanotubes. nih.gov Despite the benefits of being directional and readily probed by spectroscopy, a significant drawback is their frequently low association constant. nih.gov